5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide
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Overview
Description
5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a carboxamide group
Mechanism of Action
Target of Action
The primary target of 5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide, also known as 5-methyl-N-(2-methyl-5-nitrophenyl)-2-furamide, is the salicylate synthase MbtI from Mycobacterium tuberculosis (Mtb) . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mtb . Iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .
Mode of Action
The compound interferes with iron homeostasis in mycobacteria . It inhibits the salicylate synthase MbtI, thereby disrupting the biosynthesis of siderophores that are crucial for iron acquisition . This results in a deficiency of iron, a vital cofactor for many biological processes, thus inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
The affected biochemical pathway is the siderophore biosynthesis pathway in M. tuberculosis. By inhibiting the salicylate synthase MbtI, the compound disrupts the production of siderophores, specifically mycobactins and carboxymycobactins . These siderophores are responsible for the acquisition of iron, an essential element for the survival and virulence of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of M. tuberculosis . By disrupting iron homeostasis, the compound deprives the bacteria of an essential nutrient, thereby inhibiting its ability to establish and maintain an infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(methylthio)furan: Similar furan derivative with a methylthio group instead of a carboxamide group.
5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
5-methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Contains a thiophene ring and a nitrile group instead of a furan ring and a carboxamide group.
Uniqueness
5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl group and a carboxamide group allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-3-5-10(15(17)18)7-11(8)14-13(16)12-6-4-9(2)19-12/h3-7H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWCWDUGKXERSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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